molecular formula C19H27N5O2S B3467857 1-({3-[(3,4-dimethylphenoxy)methyl]-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}methyl)-4-piperidinecarboxamide

1-({3-[(3,4-dimethylphenoxy)methyl]-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}methyl)-4-piperidinecarboxamide

Cat. No. B3467857
M. Wt: 389.5 g/mol
InChI Key: AJUIQWILDPXQKZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a 1,2,4-triazole ring, and a thioxo group. It also has a dimethylphenoxy group attached to the triazole ring. These functional groups suggest that this compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, while the 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms. The dimethylphenoxy group is a phenyl ring with two methyl groups and an oxygen atom attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of acidic or basic groups .

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. If this compound has bioactive properties, it could interact with various biological targets in the body .

Safety and Hazards

Without specific information, it’s hard to provide details on the safety and hazards of this compound. As with any chemical, it should be handled with care to avoid exposure .

Future Directions

The study of this compound could be interesting for researchers in the field of organic chemistry or medicinal chemistry. Its complex structure and the presence of several functional groups suggest that it could have interesting reactivity or bioactive properties .

properties

IUPAC Name

1-[[3-[(3,4-dimethylphenoxy)methyl]-4-methyl-5-sulfanylidene-1,2,4-triazol-1-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2S/c1-13-4-5-16(10-14(13)2)26-11-17-21-24(19(27)22(17)3)12-23-8-6-15(7-9-23)18(20)25/h4-5,10,15H,6-9,11-12H2,1-3H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUIQWILDPXQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NN(C(=S)N2C)CN3CCC(CC3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-({3-[(3,4-dimethylphenoxy)methyl]-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}methyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-({3-[(3,4-dimethylphenoxy)methyl]-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}methyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-({3-[(3,4-dimethylphenoxy)methyl]-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}methyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-({3-[(3,4-dimethylphenoxy)methyl]-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}methyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-({3-[(3,4-dimethylphenoxy)methyl]-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}methyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-({3-[(3,4-dimethylphenoxy)methyl]-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}methyl)-4-piperidinecarboxamide

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